Analgesic Potency: 5-Fold Superiority of p-Methoxyphenyl (Target) Over Unsubstituted Phenyl Analog in Acetic Acid Writhing Test
In the acetic acid-induced writhing test in mice, the target compound bearing a p-methoxyphenyl group at R1 demonstrated an AD50 of 2.8 mg/kg (p.o.), representing approximately 5-fold higher analgesic potency compared to its direct unsubstituted phenyl analog (Example 9: R1=phenyl, X=H, R2=methyl), which exhibited an AD50 of 14 mg/kg [1]. The target compound also outperformed the 7-chloro-p-methoxyphenyl analog (Example 12: AD50=5.8 mg/kg) by approximately 2-fold [1]. These comparisons are derived from the same assay protocol within the same patent, constituting a direct head-to-head comparison under identical experimental conditions [1].
| Evidence Dimension | Analgesic potency (acetic acid writhing test, mouse, oral administration) |
|---|---|
| Target Compound Data | AD50 = 2.8 mg/kg p.o. (Example 13; X=H, R1=4-OCH3-Ph, R2=CH3) |
| Comparator Or Baseline | Comparator 1 (Example 9): AD50 = 14 mg/kg (X=H, R1=Ph, R2=CH3); Comparator 2 (Example 12): AD50 = 5.8 mg/kg (X=7-Cl, R1=4-OCH3-Ph, R2=CH3) |
| Quantified Difference | 5.0-fold more potent than unsubstituted phenyl analog; 2.1-fold more potent than 7-chloro-p-methoxyphenyl analog |
| Conditions | Acetic acid writhing test in mice; oral administration; acetylsalicylic acid as reference standard [1] |
Why This Matters
For procurement decisions in analgesic discovery programs, the 5-fold potency advantage of the p-methoxyphenyl substituent over the unsubstituted phenyl analog directly translates to lower required dosing and potentially improved therapeutic windows.
- [1] Szarvasi E, et al. Triazolobenzodiazepines. US Patent 4,110,337. Example 13 (col. 13, lines 385-394) and Example 9 (col. 12, lines 331-350). Filed March 8, 1974, issued August 29, 1978. View Source
